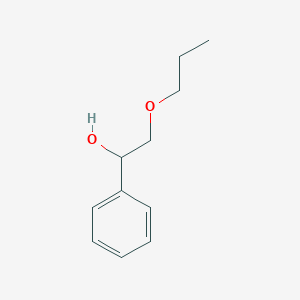![molecular formula C15H16N4O2 B14167640 N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline CAS No. 92114-99-3](/img/structure/B14167640.png)
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline is an organic compound with the molecular formula C15H16N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The final step involves coupling the diazonium salt with N,N,2-trimethylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo compound while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo bond can be cleaved under reductive conditions, leading to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-aminoaniline derivatives.
Reduction: Formation of N,N,2-trimethylaniline and 4-nitroaniline.
Substitution: Formation of halogenated or sulfonated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo bond. The compound can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N,2-trimethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nitro group enhances its reactivity in redox reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
92114-99-3 |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3 |
InChI-Schlüssel |
YGMSETFPVMNTRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


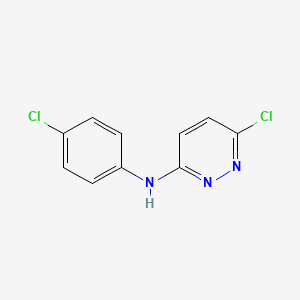
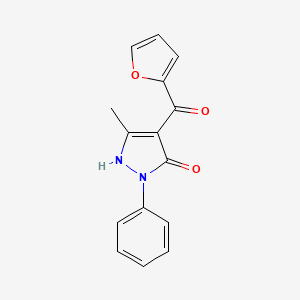
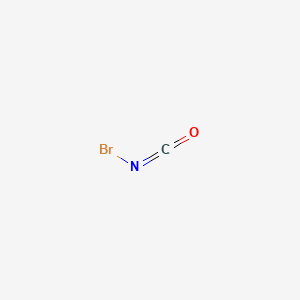
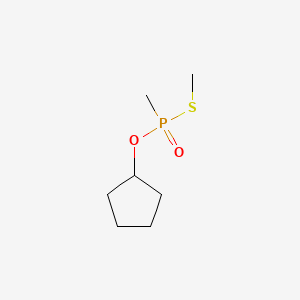

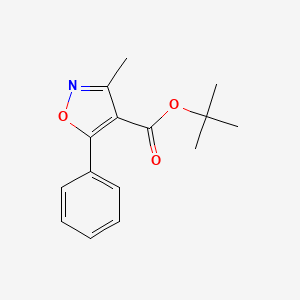

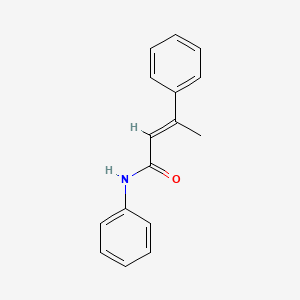
![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

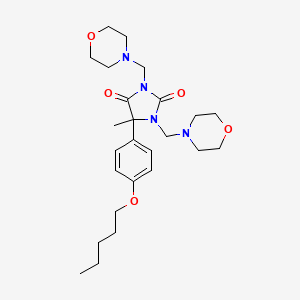
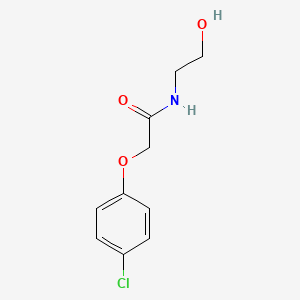
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
